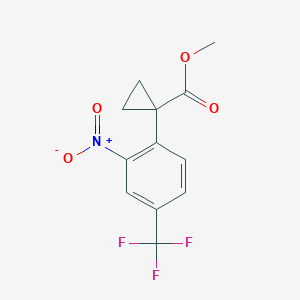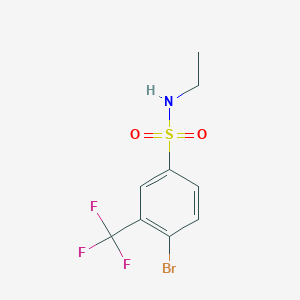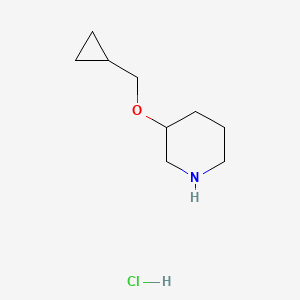
4-Methyl-3-(trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
4-Methyl-3-(trifluoromethyl)phenylacetonitrile (4-M3TFPAN) is a small molecule organic compound that has been studied for its potential applications in a variety of scientific research areas. 4-M3TFPAN is a highly fluorinated compound, with a trifluoromethyl group attached to the benzene ring. Its unique structure and properties make it an attractive candidate for use in a range of research applications.
Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
- Potassium modified La-Mg mixed oxide has been used as a catalyst for the mono-methylation of phenylacetonitrile, a compound related to 4-Methyl-3-(trifluoromethyl)phenylacetonitrile, which is important for the preparation of non-steroidal anti-inflammatory drugs (NSAIDs) (Molleti & Yadav, 2017).
- Alkali-exchanged faujasites have been used for selective α-Monomethylation of phenylacetonitrile with dimethyl carbonate or methanol, illustrating the potential of 4-Methyl-3-(trifluoromethyl)phenylacetonitrile in similar reactions (Fu & Ono, 1994).
Pharmaceutical Research
- Derivatives of phenylacetonitrile, similar to 4-Methyl-3-(trifluoromethyl)phenylacetonitrile, have been synthesized for potential use in pharmaceutical applications. For example, 2-methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, a key intermediate in the synthesis of selective androgen receptor modulators, was synthesized starting from related compounds (Boros, Kaldor, & Turnbull, 2011).
Materials Science
- Phenylacetonitrile and its derivatives are used in the development of polymer solar cells. A study explored the use of a perfluorinated compound, 4-amino-2-(trifluoromethyl)benzonitrile, as an additive to polymer solar cells, showing its potential in improving power conversion efficiency (Jeong, Woo, Lyu, & Han, 2011).
Propriétés
IUPAC Name |
2-[4-methyl-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N/c1-7-2-3-8(4-5-14)6-9(7)10(11,12)13/h2-3,6H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAFXSMKZLPNZEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(trifluoromethyl)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2',3-Difluoro[1,1'-biphenyl]-4-ylamine hydrochloride](/img/structure/B1421110.png)





